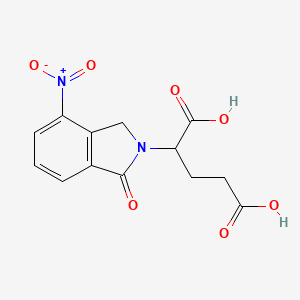

Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-

Description

The compound Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- (CAS 827026-43-7) is a dimethyl ester derivative with the molecular formula C₁₅H₁₆N₂O₇ and molecular weight 336.297 g/mol . Its structure comprises a pentanedioic acid backbone substituted at the 2-position with a 4-nitro-1-oxo-isoindole moiety. This compound is likely used in medicinal chemistry or organic synthesis, particularly as a prodrug or intermediate due to its ester groups, which can hydrolyze to the active diacid form .

Structure

3D Structure

Properties

IUPAC Name |

2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPMMKDWVZJPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be an impurity of lenalidomide, an immunomodulatory drug. Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3.

Mode of Action

The specific mode of action of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is not well-documented. As an impurity of Lenalidomide, it may share similar mechanisms. Lenalidomide binds to cereblon, changing its substrate specificity and leading to the degradation of IKZF1 and IKZF3. These transcription factors are crucial for the development and function of multiple immune cells, including T cells and natural killer cells.

Biochemical Pathways

Lenalidomide’s action on cereblon leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells.

Result of Action

Lenalidomide’s action leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is recommended to be stored at -20°C, suggesting that low temperatures may be necessary for its stability.

Biological Activity

Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-, also known as 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action and relevant research findings.

Pentanedioic acid derivatives exhibit structural similarities that contribute to their biological activities. The compound features a pentanedioic acid backbone with a nitroisoindole moiety, which enhances its interaction with biological targets.

Inhibition of Enzymatic Activity

Research has demonstrated that certain derivatives of pentanedioic acid can inhibit key enzymes involved in metabolic processes. For instance, benzylamides derived from pentanedioic acid were identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . These compounds showed single-digit nanomolar IC50 values against the human isoform of the enzyme, indicating strong inhibitory potential .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of related compounds, several derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain pentanedioic acid derivatives displayed notable inhibition zones in agar diffusion assays, suggesting their potential as antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the structure-activity relationship (SAR) of pentanedioic acid derivatives in inhibiting 11beta-HSD1. The study highlighted that modifications to the nitrogen and carbon backbone significantly influenced inhibitory potency. The most effective compounds had IC50 values below 0.1 µM in cellular models, showcasing their therapeutic potential in metabolic diseases .

Data Tables

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Benzylamide derivative | <0.1 | 11beta-HSD1 | Enzyme Inhibition |

| Pentanedioic acid derivative | Varied | Antimicrobial (various strains) | Antimicrobial Activity |

| Hydroxy adamantyl amide | <0.01 | 11beta-HSD1 | Enzyme Inhibition |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity : The dimethyl ester (CAS 827026-43-7) exhibits higher lipophilicity than its diacid form, improving membrane permeability but reducing aqueous solubility. In contrast, the free acid forms (e.g., N-phthaloyl-L-glutamic acid) are more polar, favoring solubility in biological systems .

- Phthalimide derivatives (e.g., CAS 105196-41-6) are generally more stable due to aromatic resonance .

Q & A

Q. How can researchers synthesize and characterize this compound with high purity for initial studies?

- Methodological Answer: Synthesis typically involves nitro-substitution reactions on isoindole derivatives followed by coupling with pentanedioic acid precursors. Characterization should include single-crystal X-ray diffraction to confirm molecular geometry and nitro-group orientation . Complementary techniques like NMR (for proton environment analysis) and FT-IR (to verify nitro and carbonyl stretches) are essential. Safety protocols for handling nitro-containing compounds must align with material safety data sheets (MSDS) guidelines .

Q. What purification strategies are recommended for isolating this compound from reaction byproducts?

- Methodological Answer: Column chromatography using polar stationary phases (e.g., silica gel) with gradient elution (hexane/ethyl acetate) is effective. For scale-up, consider recrystallization in ethanol/water mixtures. Advanced separation technologies, such as centrifugal partition chromatography (CPC), can improve yield and purity, as outlined in membrane and separation research .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., heat, light, humidity). Store the compound in amber vials at -20°C under inert atmosphere, referencing stability protocols for nitro-aromatic compounds .

Advanced Research Questions

Q. What experimental design principles optimize reaction conditions for synthesizing this compound?

- Methodological Answer: Employ a Design of Experiments (DoE) approach, such as factorial design, to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of reaction yields and byproduct formation can identify optimal conditions. This aligns with methodologies in chemical reaction optimization . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow experimental parameters .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?

- Methodological Answer: Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For X-ray discrepancies, analyze thermal ellipsoids and hydrogen-bonding networks in the crystal lattice. Cross-validate with mass spectrometry (HRMS) to confirm molecular weight .

Q. What strategies are effective for studying the compound’s reactivity in heterogeneous catalytic systems?

- Methodological Answer: Design batch or flow reactors with immobilized catalysts (e.g., metal-organic frameworks). Monitor reaction progress via in-situ FT-IR or Raman spectroscopy. Reference methodologies in reactor design and non-automotive combustion engineering for process control .

Q. How can computational modeling predict the compound’s behavior in complex biological or environmental systems?

Q. What advanced techniques elucidate the compound’s degradation mechanisms under oxidative conditions?

- Methodological Answer: Perform kinetic studies using stopped-flow UV-Vis spectroscopy to track nitro-group reduction pathways. Isotopic labeling (e.g., -tracing) combined with LC-MS/MS identifies intermediate species. Reference atmospheric chemistry protocols for pollutant degradation analysis .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Implement continuous-flow reactors with chiral stationary phases or asymmetric catalysis. Use Process Analytical Technology (PAT) for real-time monitoring of enantiomeric excess (EE) via circular dichroism (CD) spectroscopy. Optimize parameters using feedback loops between computational predictions and experimental data .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s interactions with biomolecules?

- Methodological Answer:

Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular docking simulations. Cross-disciplinary collaboration with computational chemists and biophysicists ensures robust data interpretation, as demonstrated in ICReDD’s reaction design framework .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical predictions and experimental results?

- Methodological Answer:

Apply Bayesian statistical models to quantify uncertainty in computational predictions. Validate with orthogonal experimental techniques (e.g., comparing DFT-calculated redox potentials with cyclic voltammetry data). Use open-source data repositories for transparency and peer validation .

Q. What methods mitigate artifacts in spectroscopic data caused by nitro-group sensitivity?

- Methodological Answer:

Acquire spectra at low temperatures (e.g., 90 K for X-ray) to reduce thermal motion artifacts. For NMR, use deuterated solvents and suppress solvent peaks via presaturation. Artifact identification tools in AI-driven spectral analysis software (e.g., MestReNova) improve accuracy .

Cross-Disciplinary Integration

Q. How can chemical engineers and material scientists collaborate to functionalize this compound for advanced applications?

- Methodological Answer:

Use powder and particle technology (e.g., spray drying) to engineer co-crystals or nanocomposites. Pair with in-silico solubility parameter predictions (Hansen parameters) to optimize formulation stability. Reference CRDC subclass RDF2050107 for particle engineering methodologies .

Q. What role does AI play in automating high-throughput screening for derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.